molecular formula C22H21F3N8 B1672478 N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine CAS No. 551919-98-3

N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine

Cat. No. B1672478
M. Wt: 454.5 g/mol
InChI Key: ZOTNSCLLJKXGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GW779439X is a cyclin dependent kinase inhibitor.

Scientific Research Applications

Anticancer Applications

Research on pyrazolo[1,5-a]pyrimidine derivatives has demonstrated significant anticancer activity. Novel series of these compounds have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including HCT-116 human colon carcinoma and MCF-7 breast carcinoma. Some compounds exhibited potent anti-proliferative and CDK9 inhibitory activities, highlighting their potential as anticancer agents (Lukasik et al., 2012). Furthermore, derivatives have been tested against the MCF-7 human breast adenocarcinoma cell line, with several showing promising inhibitory activity (Abdellatif et al., 2014).

Antimicrobial and Anti-inflammatory Applications

Pyrazolo[1,5-a]pyrimidine derivatives have also been investigated for their antimicrobial and anti-inflammatory properties. A study on 7-trifluoromethylpyrazolo[1,5-a]pyrimidines showed promising antimicrobial activity against Gram-positive bacteria and pathogenic fungi. Additionally, some compounds exhibited significant anti-inflammatory activity, comparable to that of standard drugs, without ulcerogenic activity, suggesting their potential as safer anti-inflammatory agents (Aggarwal et al., 2014).

Drug Discovery and Development

The synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives have been crucial in drug discovery efforts, particularly in the search for multi-target antipsychotics. These compounds, designed as N-phenylpiperazine heterocyclic derivatives, showed potential for treating schizophrenia by exhibiting adequate binding profiles to D2-like and 5-HT1A receptors. This highlights the versatility of these compounds in targeting various receptor sites, which is beneficial for the development of treatments for complex disorders (Neves et al., 2010).

properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N8/c1-31-9-11-32(12-10-31)20-5-4-15(13-17(20)22(23,24)25)29-21-26-8-6-18(30-21)16-14-28-33-19(16)3-2-7-27-33/h2-8,13-14H,9-12H2,1H3,(H,26,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTNSCLLJKXGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=CC(=N3)C4=C5C=CC=NN5N=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
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N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
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N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
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N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
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N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine

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